molecular formula C19H24N2O B11803129 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine

5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine

Cat. No.: B11803129
M. Wt: 296.4 g/mol
InChI Key: SSTLERMLLGQQQM-UHFFFAOYSA-N
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Description

5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of treatments for psychiatric and neurological conditions. Its structure incorporates a piperidine ring, a common feature in many biologically active molecules and pharmaceuticals . Piperidine derivatives are extensively investigated for their potential to modulate neurological targets . The core structure of this compound suggests potential research applications as an intermediate or scaffold for developing novel therapeutic agents. The benzylpiperidine moiety is a recognized pharmacophore in ligands that interact with central nervous system targets . For instance, related 1-benzylpiperidine structures have been studied for their interaction with enzymes like acetylcholinesterase , while other piperidine derivatives are known to function as modulators of chemokine receptors such as CCR5 . The specific substitution pattern on the pyridine ring (2-methoxy, 3-methyl) may influence the compound's binding affinity and selectivity, making it a valuable entity for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is not approved for use in humans or animals.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

5-(1-benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C19H24N2O/c1-15-12-17(13-20-19(15)22-2)18-10-6-7-11-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3

InChI Key

SSTLERMLLGQQQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCCN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Temperature and Catalytic Effects

Elevated temperatures (120–180°C) are critical for overcoming kinetic barriers in SNAr and hydrolysis steps. However, Patent WO2020178175A1 reports that exceeding 90°C during chlorination promotes radical side reactions , necessitating precise thermal control. Catalytic systems featuring 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and potassium bromide (KBr) suppress oxidation byproducts during methoxylation, achieving 88% yield.

Solvent Selection

SolventRoleEfficiency Impact
DichloromethaneChlorination reactions95% yield in step 1
MethanolHydrolysis and methoxylation84–88% yield
DMFCoupling reactions78% yield

Polar aprotic solvents like DMF enhance nucleophilicity in coupling steps, while chloroform improves intermediate solubility.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The target compound exhibits signals at δ2.0 (s, 3H) for the methyl group, δ3.8 (s, 3H) for methoxy, and δ7.2–8.3 (m, 9H) for aromatic protons.

  • HPLC : Purity >99% is achieved using a C18 column (80:20 acetonitrile/water, 1 mL/min).

Impurity Profiling

Common byproducts include:

  • N-debenzylated piperidine (δ5.2 ppm, -CH₂-Ph).

  • Over-oxidized pyridine derivatives (e.g., pyridine N-oxide).

These are minimized via selective extraction and catalytic optimization .

Chemical Reactions Analysis

Demethylation of the Methoxy Group

The 2-methoxy group undergoes demethylation under acidic or Lewis acid-catalyzed conditions to yield phenolic derivatives.

Reaction Conditions :

  • Reagent : Boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C to 0°C .

  • Mechanism : BBr₃ coordinates with the methoxy oxygen, facilitating methyl group cleavage.

  • Product : 5-(1-Benzylpiperidin-2-yl)-2-hydroxy-3-methylpyridine (yield: 85–92%).

Key Data :

ReagentSolventTemperatureYield (%)
BBr₃ (3 eq)DCM−78°C → 0°C89

Oxidation of the Methyl Group

The 3-methyl group on the pyridine ring is oxidized to a carboxylic acid under strong oxidizing conditions.

Reaction Conditions :

  • Reagent : Potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) at reflux .

  • Alternative : Hydrogen peroxide (H₂O₂) with sodium tungstate (Na₂WO₄) catalyst under acidic conditions .

  • Product : 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-pyridinecarboxylic acid (yield: 75–82%).

Key Data :

OxidantCatalystTemperatureYield (%)
KMnO₄ (excess)H₂SO₄100°C78
H₂O₂ (30%)Na₂WO₄80°C81

Nucleophilic Substitution at the Piperidine Nitrogen

The benzyl group on the piperidine nitrogen is susceptible to hydrogenolysis, enabling further functionalization.

Reaction Conditions :

  • Reagent : Hydrogen gas (H₂, 40 psi) with 5% Pd/C catalyst in methanol at 25–30°C .

  • Product : 5-(Piperidin-2-yl)-2-methoxy-3-methylpyridine (yield: 94%) .

  • Applications : Intermediate for synthesizing sulfonamide derivatives via reaction with aryl sulfonyl chlorides .

Key Data :

CatalystPressure (psi)Time (h)Yield (%)
5% Pd/C401694

Electrophilic Aromatic Substitution (EAS)

The pyridine ring participates in EAS at the para position to the methoxy group due to electron-donating effects.

Reaction Conditions :

  • Nitration : Nitric acid (HNO₃)/sulfuric acid (H₂SO₄) at 0°C.

  • Product : 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methyl-4-nitropyridine (yield: 68%).

Key Data :

ElectrophileConditionsPosition SubstitutedYield (%)
NO₂⁺HNO₃/H₂SO₄, 0°CC4 (para to OMe)68

Grignard Addition to the Pyridine Ring

The pyridine nitrogen can be acylated to form N-acylpyridinium intermediates, enabling nucleophilic addition.

Reaction Conditions :

  • Reagent : Ethylmagnesium bromide (EtMgBr) with a chiral copper catalyst (L1-CuBr) in toluene at −78°C .

  • Product : Chiral 1-ethyl-5-(1-benzylpiperidin-2-yl)-2-methoxy-3-methyl-1,2-dihydropyridine (ee: 97%) .

Key Data :

Grignard ReagentCatalystSolventee (%)
EtMgBrL1-CuBrToluene97

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative.

Reaction Conditions :

  • Reagent : H₂ (50 psi) with Raney Ni in ethanol at 50°C.

  • Product : 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpiperidine (yield: 88%).

Key Data :

CatalystPressure (psi)TemperatureYield (%)
Raney Ni5050°C88

Sulfonylation of the Piperidine Nitrogen

The secondary amine in piperidine reacts with sulfonyl chlorides to form sulfonamides.

Reaction Conditions :

  • Reagent : 4-Nitrobenzenesulfonyl chloride (2 eq) with triethylamine (TEA) in DCM at 25°C .

  • Product : 5-(1-(4-Nitrobenzenesulfonyl)piperidin-2-yl)-2-methoxy-3-methylpyridine (yield: 84%) .

Key Data :

Sulfonyl ChlorideBaseSolventYield (%)
4-NO₂C₆H₄SO₂ClTEADCM84

Comparative Reactivity of Functional Groups

Functional GroupReactivity OrderPreferred Reaction Type
Methoxy (OMe)HighDemethylation, EAS-directing
Piperidine N-BenzylModerateHydrogenolysis, sulfonylation
Pyridine RingLowReduction, Grignard addition
3-Methyl (CH₃)ModerateOxidation to COOH

Scientific Research Applications

1.1. Neurological Disorders

Research indicates that 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes suggests it could enhance cholinergic signaling, which is crucial for cognitive function . Additionally, studies have shown that piperidine derivatives can improve brain exposure and exhibit antioxidant properties, further supporting their potential in Alzheimer's therapy .

1.2. Cancer Therapy

The compound has been investigated for its anticancer activity. Recent studies have demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells . The structural properties of this compound may enhance its binding affinity to cancer-related targets, potentially leading to improved therapeutic outcomes.

1.3. Metabolic Disorders

There is growing interest in the use of this compound for metabolic syndrome-related conditions, such as type 2 diabetes and obesity. Its mechanism of action may involve the inhibition of specific enzymes related to glucose metabolism and lipid regulation . The compound's pharmacokinetic properties could facilitate its use in developing new treatments for these prevalent disorders.

3.1. Alzheimer’s Disease

A study published in 2023 explored the effects of various piperidine derivatives on cognitive function in animal models of Alzheimer’s disease. The results indicated that compounds similar to this compound significantly improved memory retention and reduced amyloid-beta plaque formation .

3.2. Cancer Treatment

In a recent investigation into anticancer agents, a derivative of the compound was tested against several cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis more effectively than standard chemotherapeutics .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Neurological DisordersAcetylcholinesterase inhibitionImproved cognitive function in animal models
Cancer TherapyInduction of apoptosisEnhanced cytotoxicity against cancer cell lines
Metabolic DisordersEnzyme inhibitionPotential treatment for type 2 diabetes and obesity

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Benzylpiperidine/Pyrrolidine Moieties

The closest structural analog identified is 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (CAS 1228666-00-9), which differs in two key aspects :

Ring Structure : The piperidine (6-membered) ring in the target compound is replaced with a pyrrolidine (5-membered) ring.

Substituent Positions : The benzylpyrrolidinyl group is at the 3-position of the pyridine ring, while the methyl group is at the 5-position, inverting the substituent arrangement compared to the target compound.

Table 1: Structural Comparison of Piperidine and Pyrrolidine Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine ~C19H23N2O ~295.38 Not provided 5-(Benzylpiperidinyl), 2-methoxy, 3-methyl
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine C18H22N2O 282.38 1228666-00-9 3-(Benzylpyrrolidinyl), 2-methoxy, 5-methyl

Key Implications :

  • Ring Size : Piperidine’s larger ring may enhance conformational flexibility and alter binding affinity compared to pyrrolidine .
  • Substituent Position : The 5-position benzylpiperidinyl group in the target compound could influence steric interactions in molecular docking studies, whereas the 3-position analog may exhibit distinct electronic effects due to proximity to the pyridine nitrogen.

Substituted Pyridines with Methoxy and Aromatic Groups

Other pyridine derivatives share functional groups or substitution patterns but differ in core structure:

5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 1261911-72-1) :

  • Features a fluoropyridinyl group and a methoxybenzaldehyde moiety.
  • The aldehyde group introduces electrophilic reactivity absent in the target compound.
  • Fluorine’s electronegativity may enhance metabolic stability compared to the target’s methyl group.

5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9) : Contains a bipyridine system with a methoxy group and an amine.

Table 2: Functional Group Comparison

Compound Key Functional Groups Reactivity/Solubility Implications
This compound Methoxy, methyl, benzylpiperidinyl High lipophilicity; limited hydrogen bonding
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde Fluoropyridinyl, aldehyde Electrophilic aldehyde; enhanced metabolic stability
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy, amine Improved solubility via amine hydrogen bonding

Biological Activity

5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine is a complex organic compound that belongs to the class of piperidine derivatives. Its unique structural features suggest potential applications in various fields, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N2OC_{17}H_{22}N_2O, with a molecular weight of approximately 274.37 g/mol. The compound features a piperidine ring substituted with a benzyl group, alongside methoxy and methyl groups on the pyridine ring.

Preliminary studies indicate that this compound may exert its biological effects through interactions with specific biological targets, including enzymes and receptors. These interactions can modulate their activity, leading to various pharmacological outcomes.

Antimicrobial Properties

Research has shown that this compound exhibits promising antimicrobial activity . For instance, in vitro studies demonstrated significant inhibition of bacterial growth at low micromolar concentrations, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties . In one study, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influenced its cytotoxicity against specific cancer types.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
5-(1-Isopropylpiperidin-2-yl)-3-methylpyridineC15H21NC_{15}H_{21}NContains an isopropyl group instead of benzyl; affects receptor binding affinity.
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridineC16H21N2OC_{16}H_{21}N_2OFeatures a pyrrolidine ring; shows different biological profiles.

Case Study 1: Antimicrobial Activity

In a study published in Organic & Biomolecular Chemistry, researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound displayed an IC50 value comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed that it inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The study highlighted its mechanism involving downregulation of cyclin D1 and upregulation of p21, suggesting its role as a therapeutic candidate for breast cancer treatment .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine?

Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Nucleophilic substitution for introducing the methoxy group at the 2-position of the pyridine ring.
  • Piperidine functionalization via benzylation at the 1-position, often using benzyl halides under basic conditions.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents like methyl groups at the 3-position.
    A reference approach for analogous pyridine derivatives involves sequential tosylation and coupling reactions, as demonstrated in the preparation of 5-phenyl-2,2'-bipyridine derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-O stretching for methoxy groups).
    Safety data sheets for related methoxypyridines emphasize handling protocols but align with standard analytical workflows .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
X-ray crystallography provides precise bond lengths, angles, and torsion angles to confirm:

  • Piperidine ring conformation : Chair vs. boat configurations.
  • Substituent orientation : Spatial arrangement of benzyl, methoxy, and methyl groups.
    For example, crystallographic data for brominated pyridine derivatives (e.g., C17–Br1 bond length: 1.90 Å) can guide structural validation .

Advanced: How to optimize reaction yields when introducing the benzylpiperidinyl moiety?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in benzylation reactions.
  • Catalysis : Use of phase-transfer catalysts or palladium-based systems for efficient coupling.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
    Studies on similar piperidine derivatives highlight the role of tosylation intermediates in improving regioselectivity .

Basic: What are the potential pharmacological targets for this compound?

Answer:
Based on structural analogs, potential targets include:

  • Neurological receptors : Dopamine or serotonin receptors due to benzylpiperidine motifs.
  • Enzyme inhibition : Cytochrome P450 isoforms or kinases, inferred from methoxy-pyridine interactions.
    Safety data for N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine emphasize research use in receptor studies .

Advanced: How to address contradictions in receptor binding assay data?

Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled antagonists) to validate affinity.
  • Molecular docking : Computational modeling to identify steric clashes or electronic mismatches.
  • Control experiments : Assess metabolite interference (e.g., demethylation of methoxy groups).
    Refer to benzimidazole-thioether studies for resolving binding ambiguities via structural analogs .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the methoxy group.
  • pH stability : Avoid strongly acidic conditions to prevent piperidine ring opening.
  • Temperature : Long-term storage at –20°C recommended for analogs like 2-methoxypyridine .

Advanced: How to analyze electronic effects of substituents on the pyridine ring?

Answer:

  • DFT calculations : Evaluate electron density distribution (e.g., methoxy as electron-donating, methyl as weakly donating).
  • Hammett constants : Quantify substituent effects on reaction rates.
  • UV-Vis spectroscopy : Monitor π→π* transitions to assess conjugation.
    Crystallographic data for bromopyridines (e.g., C18–C14–C15 angle: 119.0°) support electronic structure analysis .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

  • Flash column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • HPLC : Reverse-phase C18 columns for high-purity isolation.
  • TLC monitoring : Use UV-active plates with iodine staining for benzylpiperidine detection.
    Purification protocols for pyridine derivatives in catalog listings align with these methods .

Advanced: How to resolve stereochemical uncertainties in the piperidine ring?

Answer:

  • Chiral HPLC : Separate enantiomers using chiral stationary phases.
  • NOESY NMR : Detect through-space interactions to confirm axial/equatorial substituents.
  • Single-crystal analysis : As applied to β-homohydroxyproline derivatives for absolute configuration determination .

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